2-Chloropropane

Catalog No.
S1520966
CAS No.
75-29-6
M.F
C3H7Cl
M. Wt
78.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane

CAS Number

75-29-6

Product Name

2-Chloropropane

IUPAC Name

2-chloropropane

Molecular Formula

C3H7Cl

Molecular Weight

78.54 g/mol

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3

InChI Key

ULYZAYCEDJDHCC-UHFFFAOYSA-N

SMILES

CC(C)Cl

Solubility

0.04 M
Miscible with alcohol, ether
SOL IN BENZENE
SOL IN METHANOL
In water = 3,050 mg/l at 25 °C

Synonyms

2-Propyl Chloride; Chlorodimethylmethane; Isoprid; Isopropyl Chloride; LBL 2; Narcosop; R 280da; sec-Propyl Chloride

Canonical SMILES

CC(C)Cl

    Organic Synthesis and Chemical Reactions

      Scientific Field: Organic chemistry.

      Summary: 2-Chloropropane serves as a versatile starting material for the synthesis of other organic compounds. It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups (e.g., hydroxyl, amino, or alkoxide groups).

      Methods/Experimental Procedures: Researchers typically use 2-chloropropane as a reagent in reactions with nucleophiles (e.g., alkoxides, amines) to form new carbon-carbon or carbon-heteroatom bonds.

      Results/Outcomes: The resulting products can be alcohols, ethers, or amines, depending on the specific nucleophile used.

    Solvent and Extraction Agent

      Scientific Field: Analytical chemistry and extraction processes.

      Summary: 2-Chloropropane acts as a solvent and extraction agent for various organic compounds. It is particularly useful for extracting polar and nonpolar substances from mixtures.

      Methods/Experimental Procedures: Researchers employ 2-chloropropane to selectively extract target compounds from complex matrices (e.g., environmental samples, biological fluids).

      Results/Outcomes: Successful extraction allows for subsequent analysis or purification of the extracted compounds.

    Refrigerant and Propellant

    Intermediate in Pharmaceutical Synthesis

      Scientific Field: Medicinal chemistry and drug development.

      Summary: 2-Chloropropane serves as an intermediate in the synthesis of pharmaceutical compounds.

      Methods/Experimental Procedures: Chemists use it to introduce specific functional groups during drug synthesis.

      Results/Outcomes: Enables the production of various medications.

    Flame Retardant Additive

      Scientific Field: Materials science and fire safety.

      Summary: 2-Chloropropane is used as a flame retardant additive in plastics and polymers.

      Methods/Experimental Procedures: Incorporating it into polymer matrices during material production.

      Results/Outcomes: Enhanced fire resistance properties in the final materials.

    Laboratory Reagent for Alkylations

2-Chloropropane, also known as isopropyl chloride, is an organic compound with the molecular formula C3H7ClC_3H_7Cl and a molar mass of 78.54 g/mol. It appears as a colorless liquid with a chloroform-like odor and is characterized by its volatility and flammability. This compound is less dense than water and has a boiling point of approximately 34.1 °C. Due to the presence of the chlorine atom, 2-chloropropane exhibits significant reactivity, particularly in substitution reactions involving nucleophiles .

2-Chloropropane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, swallowed, or absorbed through the skin []. Prolonged or repeated exposure can cause irritation to the eyes, skin, and respiratory system.

  • Flammability: Highly flammable liquid and vapor [].
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Exposure Limits:
    • Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL): 25 ppm (parts per million) [].
    • American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV): 50 ppm [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 2-Chloropropane [].
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat, ignition sources, and incompatible chemicals.
  • Dispose of waste according to local regulations.
, including:

  • Dehydrohalogenation: It can undergo elimination reactions to form propylene and hydrogen chloride:
    C3H7ClC3H6+HClC_3H_7Cl\rightarrow C_3H_6+HCl
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines .

There are several methods for synthesizing 2-chloropropane:

  • Hydrochloric Acid and Isopropanol Reaction:
    • Isopropanol reacts with concentrated hydrochloric acid in the presence of a catalyst (such as zinc chloride) at elevated temperatures.
    • Typical conditions involve a molar ratio of isopropanol to hydrochloric acid to catalyst of approximately 1:1.5:1.5, at temperatures around 50-60 °C .
  • Propylene and Hydrogen Chloride Reaction:
    • Propylene can react with anhydrous hydrogen chloride in the presence of an active clay catalyst at temperatures between 120-140 °C .
  • Laboratory Synthesis:
    • A common laboratory method involves refluxing isopropanol with hydrochloric acid and calcium chloride as a catalyst .

2-Chloropropane is primarily utilized as an intermediate in organic synthesis and serves various industrial applications:

  • Solvent: It is used as a solvent for organic compounds.
  • Chemical Intermediate: It acts as a precursor for the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: It participates in Friedel-Crafts reactions and other substitution reactions to produce more complex molecules .

Interaction studies involving 2-chloropropane have shown that it can react with various nucleophiles, including:

  • Alcohols: Leading to the formation of ethers.
  • Amines: Resulting in the production of amine derivatives.
  • Metals: It can react with metals like magnesium to form Grignard reagents, which are useful in further synthetic applications .

When comparing 2-chloropropane with similar compounds, several key differences arise based on structure and reactivity:

CompoundMolecular FormulaKey Characteristics
1-ChloropropaneC3H7ClC_3H_7ClPrimary halide; more reactive than 2-chloropropane due to less steric hindrance.
Isobutyl ChlorideC4H9ClC_4H_9ClSecondary halide; similar reactivity but larger structure affects boiling point.
2-BromopropaneC3H7BrC_3H_7BrContains bromine; generally more reactive than chlorinated compounds due to weaker C-Br bond.
ChlorobenzeneC6H5ClC_6H_5ClAromatic compound; used primarily as a solvent; lower reactivity compared to aliphatic halides.

2-Chloropropane's unique characteristics stem from its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary halides .

Physical Description

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals.

Color/Form

COLORLESS LIQUID

XLogP3

1.6

Boiling Point

96.33 °F at 760 mm Hg (NTP, 1992)
35.7 °C

Flash Point

-26 °F (NTP, 1992)
-26 °F (-32 °C) (CLOSED CUP)

Vapor Density

2.7 (AIR= 1)

Density

0.8617 at 68 °F (NTP, 1992)
0.8617 @ 20 °C

LogP

1.9 (LogP)
Log Kow = 1.90

Melting Point

-178.9 °F (NTP, 1992)
-117.2 °C

UNII

VU39J8AJ2N

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.05%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (98.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

514.99 mmHg
515.3 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-29-6

Wikipedia

Isopropyl chloride

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

2-Chloropropane can be synthesized by addition of hydrogen chloride to propene using, eg, alumina, aluminum chloride, calcium chloride, or tellurium compounds as catalysts. 2-Chloropropane is also formed by reaction of 2-propanol with hydrogen chloride and either zinc chloride or tellurium compounds as catalysts.

General Manufacturing Information

Petrochemical manufacturing
Propane, 2-chloro-: ACTIVE

Analytic Laboratory Methods

AREAL Method 1P-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Analysis by capillary GC/MS. Detection Limit = 3.4 ng.

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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